molecular formula C7H14N2O2 B062363 4-Hydroxy-1-methylpiperidine-4-carboxamide CAS No. 168818-61-9

4-Hydroxy-1-methylpiperidine-4-carboxamide

Cat. No. B062363
CAS RN: 168818-61-9
M. Wt: 158.2 g/mol
InChI Key: VMJKYXYPUPSWMA-UHFFFAOYSA-N
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Description

“4-Hydroxy-1-methylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C7H14N2O2 . It is related to piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .

Scientific Research Applications

Optimization of Novobiocin Scaffold

4-Hydroxy-1-methylpiperidine-4-carboxamide is used as a reactant for the optimization of the Novobiocin scaffold to produce antitumor agents . Novobiocin is an antibiotic that has been found to have anticancer properties. By optimizing its structure, researchers can enhance its effectiveness against cancer cells.

Histamine H4 Receptor Antagonist Synthesis

This compound is used in the synthesis of histamine H4 receptor antagonists . Histamine H4 receptors are involved in the inflammatory response, and antagonists can help reduce inflammation, making this an important area of research in the treatment of diseases such as asthma and allergies.

Synthesis of CaMKII Inhibitors

4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Calcium/Calmodulin-dependent protein kinase II (CaMKII) inhibitors . CaMKII is an enzyme that plays a crucial role in many cellular functions, and inhibitors can be used to study these processes or potentially treat diseases where CaMKII is overactive.

Synthesis of VEGFR Inhibitors

This compound is also used in the synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors . VEGFR plays a key role in angiogenesis, the formation of new blood vessels. Inhibitors can be used to control angiogenesis, which is particularly important in cancer treatment as it can prevent tumors from developing their own blood supply.

Synthesis of FGFR Kinase Inhibitors

4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors . FGFRs are involved in a variety of biological processes, including cell growth and division, wound healing, and angiogenesis. Inhibitors can be used to treat diseases such as cancer where these processes are dysregulated.

Synthesis of Phosphoinositide-3-Kinase Inhibitors

This compound is used in the synthesis of Phosphoinositide-3-Kinase (PI3K) inhibitors . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer treatment.

Synthesis of Protein Lysine Methyltransferase G9a Inhibitors

4-Hydroxy-1-methylpiperidine-4-carboxamide is used in the synthesis of Protein lysine methyltransferase G9a inhibitors . G9a is an enzyme that adds methyl groups to the lysine residues of other proteins. Inhibitors of G9a can be used to study or potentially treat diseases where methylation is dysregulated, such as cancer.

Chemical Research

In addition to its specific applications in drug synthesis, 4-Hydroxy-1-methylpiperidine-4-carboxamide is also a valuable compound for chemical research . Its unique structure makes it useful in a variety of reactions, and it can serve as a starting point for the synthesis of many other compounds.

properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKYXYPUPSWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound 4-hydroxy-4-cyano-1-methylpiperidine (36.4 g, 0.26 mole) was gradually added to sulfuric acid (80 ml), under external cooling. The mixture was maintained at room temperature for 41 hours, then was added to powdered ice (30 g). The resulting solution was neutralized with barium carbonate (376 g) to pH 8-9 and after addition of water the resulting barium sulfate was separated and washed with methanol. The filtrate was concentrated under reduced pressure. The product, 4-hydroxy-4-carbamoyl-1-methylpiperidine (28.16 g, 0.18 mole, 69% yield), crystallized from ethanol as a white solid (mp. 180° C.).
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